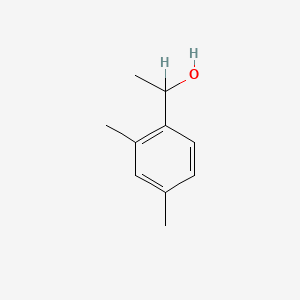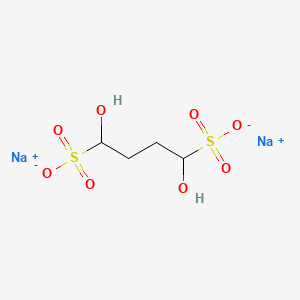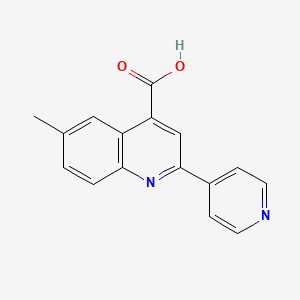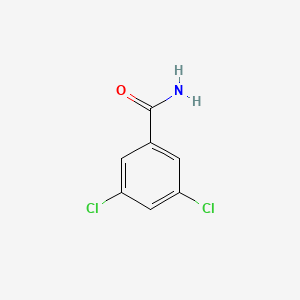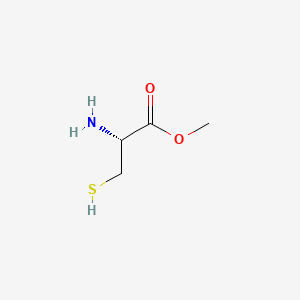
Mecysteine
Vue d'ensemble
Description
Mecysteine, also known as Methyl L-cysteinate, is an L-cysteinyl ester resulting from the formal condensation of the carboxylic acid group of L-cysteine with methanol . It is used (as the hydrochloride salt) as a mucolytic for the treatment of respiratory disorders associated with productive cough . It has a role as a mucolytic .
Molecular Structure Analysis
This compound has a molecular formula of C4H9NO2S . Its molecular weight is 135.19 g/mol . The IUPAC name for this compound is methyl (2 R )-2-amino-3-sulfanylpropanoate .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 197.2±30.0 °C at 760 mmHg . The vapour pressure is 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.3±3.0 kJ/mol . The flash point is 73.1±24.6 °C . The index of refraction is 1.493 . The molar refractivity is 33.7±0.3 cm3 .
Applications De Recherche Scientifique
Traitement et diagnostic du cancer
La Mecysteine, dérivée de l'acide aminé méthionine, présente des applications potentielles dans le traitement et le diagnostic du cancer. En raison de l'état métabolique désordonné des cellules tumorales, les stratégies basées sur la méthionine, y compris celles impliquant la mécysteine, peuvent être utilisées pour la thérapie ciblée et l'imagerie . La modification chimique de la mécysteine permet de créer des composés qui peuvent être absorbés préférentiellement par les cellules cancéreuses, aidant à la fois au traitement et à l'imagerie diagnostique.
Gestion des maladies du foie
L'efficacité de la S-adénosylméthionine (SAM), un dérivé métabolique de la méthionine, suggère que la mécysteine pourrait jouer un rôle dans le traitement des maladies du foie. La SAM est connue pour ses propriétés hépatoprotectrices, et la mécysteine pourrait contribuer à des stratégies thérapeutiques similaires, aidant potentiellement à gérer des affections comme la cirrhose ou l'hépatite .
Amélioration de la puissance des antibiotiques
La recherche a indiqué que la mécysteine peut interagir avec les antibiotiques in vivo, affectant leurs concentrations sériques et leur puissance. Par exemple, il a été démontré que la mécysteine n'altérait pas de manière significative les concentrations sériques d'antibiotiques comme l'ampicilline, la céphalexine et la lincomycine lorsqu'elle était administrée simultanément, suggérant une interaction neutre qui pourrait être bénéfique pour maintenir l'efficacité des antibiotiques .
Traitement des maladies respiratoires
La this compound a été étudiée dans le contexte des maladies respiratoires, en particulier la bronchite chronique et la BPCO. Elle est comparée à d'autres composés de la cystéine comme l'erdosteine et la N-acétylcystéine pour leurs effets sur les exacerbations de ces affections, indiquant son potentiel en tant qu'agent mucolytique ou pour réduire la gravité des symptômes .
Catalyse dans les réactions chimiques
Dans le domaine de la chimie, la mécysteine a été utilisée pour créer des cadres métallo-organiques (MOF) multivariés. Ces MOF présentent des conversions catalytiques efficaces pour des réactions telles que l'hémiacétalisation des aldéhydes. L'utilisation de la mécysteine dans de tels cadres démontre sa polyvalence et son potentiel d'application dans divers processus catalytiques .
Développement de matériaux biomédicaux
Les caractéristiques structurelles uniques de la mécysteine permettent son utilisation dans le développement de matériaux biomédicaux. Sa capacité à subir des modifications chimiques peut conduire à la création de nouveaux matériaux présentant des propriétés spécifiques souhaitables dans les applications médicales, telles que les systèmes d'administration de médicaments ou les échafaudages d'ingénierie tissulaire .
Recherche sur le traitement de la COVID-19
Des recherches sont en cours sur le potentiel de la thérapie de restriction de la méthionine, qui pourrait impliquer la mécysteine, comme approche thérapeutique pour la COVID-19. Ceci est basé sur le principe que l'altération des voies métaboliques du virus pourrait inhiber sa réplication et sa propagation .
Amélioration des méthodologies de recherche scientifique
Bien qu'il ne s'agisse pas d'une application directe de la mécysteine elle-même, l'étude des systèmes basés sur la méthionine, y compris la mécysteine, contribue à l'amélioration des méthodologies de recherche scientifique. Comprendre les propriétés et les interactions de ces composés peut conduire à des conceptions expérimentales améliorées et à une interprétation plus précise des données dans diverses études scientifiques .
Mécanisme D'action
Target of Action
Mecysteine is known as a mucolytic agent . Its primary target is the mucus glycoproteins . These glycoproteins are the main components of mucus, which is a protective layer in various parts of the body, including the respiratory tract. Mucus plays a crucial role in trapping and clearing foreign particles and pathogens .
Mode of Action
This compound interacts with its primary targets, the mucus glycoproteins, by breaking some of the chemical bonds between the molecules in mucus . This action results in the breakdown of mucus, making it less viscous and easier to expel from the body .
Biochemical Pathways
By breaking down mucus, this compound may affect the body’s ability to trap and clear foreign particles and pathogens, potentially influencing immune response and respiratory health .
Pharmacokinetics
It is known that this compound is given orally in a usual dose of 200 mg three times daily before meals, reduced to 200 mg twice daily after 6 weeks . This suggests that this compound is well-absorbed orally and is likely metabolized and excreted by the body in a manner that allows for multiple daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the breakdown of mucus. By breaking the chemical bonds between mucus molecules, this compound reduces the viscosity of mucus, making it easier to expel from the body . This can help clear the airways in conditions where mucus buildup is a problem, such as in certain respiratory disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound For example, factors such as diet, lifestyle, and the presence of other medications can potentially affect how this compound is absorbed, distributed, metabolized, and excreted in the body. It is always recommended to take this compound as directed by a healthcare provider and to discuss any potential environmental factors that may affect its use .
Safety and Hazards
When handling Mecysteine, it’s important to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth with water and do not induce vomiting .
Orientations Futures
Under the brand name Mecysteine, cysteine methyl ester is a commercial drug with mucolytic activity . It is used as a mucolytic and fluidifying for chronic and acute respiratory disorders . The drug is sold under the commercial names Delta in Paraguay, and Pectite and Zeotin in Japan . Cysteine methyl ester is also used as a building block for synthesis of N,S- heterocycles .
Propriétés
IUPAC Name |
methyl (2R)-2-amino-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHPZGUONZRGO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048365 | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Sulfur-like odour | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
2485-62-3, 18598-63-5 | |
| Record name | L-Cysteine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecysteine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mecysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does Mecysteine interact with antibiotics, and if so, how does this impact treatment?
A: Research suggests that this compound, alongside other L-cysteine derivatives, can potentially reduce the potency of certain antibiotics in vitro. [] This effect seems to be concentration-dependent, with higher concentrations of this compound leading to a more pronounced decrease in antibiotic effectiveness. The study tested this interaction on a range of antibiotics including ampicillin, amoxicillin, and erythromycin, noting varying degrees of impact. This finding highlights the importance of considering potential drug interactions when co-prescribing this compound with antibiotics.
Q2: Beyond its mucolytic properties, are there any other applications of this compound being explored?
A: Recent research explores this compound's potential in materials science, particularly in the development of metal-organic frameworks (MOFs). [] Specifically, a multivariate MOF incorporating this compound alongside L-serine demonstrated enhanced catalytic activity in hemiketalization reactions compared to MOFs composed solely of L-serine or this compound. This finding suggests that the combination of amino acids in MOF construction can lead to synergistic effects and improved catalytic performance, opening new avenues for this compound's application in materials science and catalysis.
Q3: How is this compound typically quantified in pharmaceutical formulations or biological samples?
A: One study employed flow injection analysis with chemiluminescence detection to determine this compound hydrochloride concentration in tablet formulations. [] This method demonstrated high sensitivity, with a detection limit of 9×10-8 g/mL, and good precision, with a relative standard deviation of 0.74%. The study successfully applied this technique to quantify this compound hydrochloride within the tested concentration range (2.0×10-7~8.0×10-6 g/mL), highlighting its potential for quality control in pharmaceutical production.
Q4: Has this compound been investigated as a potential biomarker for any diseases?
A: While not directly investigated as a biomarker itself, one study explored the serum levels of homocysteine, a metabolite related to cysteine metabolism, in patients with macrocytic anemia. [] Researchers observed significantly elevated homocysteine levels in patients with nutritional megaloblastic anemia compared to other types of macrocytic anemia or healthy controls. While this study focuses on homocysteine, it highlights the potential relevance of cysteine metabolism and its associated metabolites in understanding and potentially diagnosing hematological conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)



